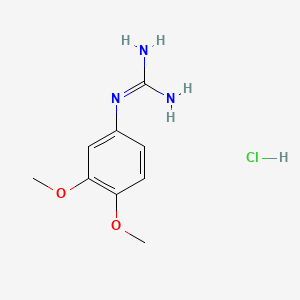
Clorhidrato de N-(3,4-Dimetoxi)guanidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride is a chemical compound with the molecular formula C9H14ClN3O2 and a molecular weight of 231.68 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Aplicaciones Científicas De Investigación
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mecanismo De Acción
Target of Action
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride is a guanidine derivative . Its primary target is the α2-adrenoceptor . The α2-adrenoceptor is a type of adrenergic receptor, which is a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine and epinephrine produced by the body, but also many medications .
Mode of Action
Instead, it blocks the receptor and prevents it from being activated by the agonists .
Result of Action
By acting as an α2-adrenoceptor antagonist, N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride can potentially be used for the treatment of depression . By blocking the inhibitory α2-adrenoceptors, it increases the release of norepinephrine, a neurotransmitter that plays a key role in mood regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride typically involves the reaction of 3,4-dimethoxyaniline with cyanamide in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the proper formation of the guanidine derivative .
Industrial Production Methods
Industrial production methods for N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and precise control of reaction parameters to maintain product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted guanidine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-Dimethoxyphenyl)guanidine
- N-(3,4-Dimethoxyphenyl)thiourea
- N-(3,4-Dimethoxyphenyl)urea
Uniqueness
N-(3,4-Dimethoxyphenyl)guanidine Hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2;/h3-5H,1-2H3,(H4,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEURWQZJKFZVHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C(N)N)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855890-38-9 |
Source


|
| Record name | N-(3,4-dimethoxyphenyl)guanidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Dioxolo[4,5-h]quinazolin-6(7H)-one, 7-amino-8-methyl-](/img/new.no-structure.jpg)
![(10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B569966.png)





![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)



